

Application Notes and Protocols for Tri-GalNAc Biotin-Mediated Uptake Assays

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Compound of Interest

Compound Name: *tri-GalNAc biotin*

Cat. No.: *B10855432*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The asialoglycoprotein receptor (ASGPR) is a C-type lectin receptor highly expressed on the surface of hepatocytes.[1] This receptor plays a crucial role in the clearance of desialylated glycoproteins from circulation by recognizing terminal galactose (Gal) and N-acetylgalactosamine (GalNAc) residues.[2][3] The high affinity and specificity of ASGPR for trivalent GalNAc (tri-GalNAc) conjugates have made it an attractive target for the delivery of therapeutics to the liver.[4]

This document provides detailed protocols for conducting **tri-GalNAc biotin**-mediated uptake assays. This assay is a powerful tool to quantify the ASGPR-mediated internalization of biotinylated molecules into hepatocytes. In this system, a tri-GalNAc-biotin conjugate facilitates the uptake of a fluorescently labeled streptavidin or neutravidin, which serves as a detectable cargo.[5]

Core Principles

The assay is based on the high-affinity interaction between the tri-GalNAc ligand and the ASGPR on hepatocytes. The tri-GalNAc moiety directs the binding of the conjugate to the cell surface, which is then internalized via clathrin-mediated endocytosis. The biotin component of the conjugate allows for the simultaneous uptake of a fluorescently labeled streptavidin or neutravidin, enabling quantification of the uptake process.

Experimental Protocols

Protocol 1: In Vitro Uptake of Fluorescently Labeled Neutravidin in HepG2 Cells

This protocol describes a plate reader-based method to quantify the uptake of a fluorescently labeled neutravidin (NA-650) in the presence of a tri-GalNAc-biotin conjugate in HepG2 cells.

Materials:

- HepG2 cells
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- 96-well black, clear-bottom tissue culture plates
- Tri-GalNAc-biotin conjugate (e.g., Compound 1 in)
- Fluorescently labeled Neutravidin (e.g., NA-650)
- Phosphate Buffered Saline (PBS)
- Plate reader with fluorescence capabilities

Procedure:

- Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 2×10^4 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO₂ incubator.
- Preparation of Treatment Solutions:
 - Prepare a 2 µM solution of tri-GalNAc-biotin conjugate in serum-free DMEM.

- Prepare a 500 nM solution of fluorescently labeled neutravidin (NA-650) in serum-free DMEM.
- Prepare a co-treatment solution containing 2 μ M tri-GalNAc-biotin and 500 nM NA-650 in serum-free DMEM.
- As a negative control, prepare a solution of 500 nM NA-650 alone in serum-free DMEM.
- For competition assays, a non-biotinylated tri-GalNAc conjugate (e.g., tri-GalNAc-CO₂H) can be used.
- Cell Treatment:
 - Aspirate the growth medium from the wells.
 - Wash the cells once with PBS.
 - Add 100 μ L of the prepared treatment solutions to the respective wells.
- Incubation: Incubate the plate at 37°C for 4 hours. For time-dependent uptake studies, incubation times can be varied (e.g., 1, 2, 4, 8, 16, 20 hours).
- Washing:
 - Aspirate the treatment solutions.
 - Wash the cells three times with cold PBS to remove unbound conjugate and neutravidin.
- Fluorescence Measurement:
 - Add 100 μ L of PBS to each well.
 - Measure the intracellular fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore used.

Protocol 2: Flow Cytometry Analysis of tri-GalNAc Mediated Uptake

This protocol provides a method for quantifying cellular uptake at a single-cell level using flow cytometry.

Materials:

- Hepatocytes (e.g., primary hepatocytes or HepG2 cells)
- Tri-GalNAc-biotin conjugate
- Fluorescently labeled streptavidin
- Flow cytometry buffer (e.g., PBS with 1% BSA)
- Trypsin-EDTA
- Flow cytometer

Procedure:

- Cell Preparation: Culture and treat cells with the tri-GalNAc-biotin conjugate and fluorescently labeled streptavidin as described in Protocol 1, typically in 6-well plates.
- Cell Detachment: After the incubation period, wash the cells with PBS and detach them using Trypsin-EDTA.
- Cell Staining (Indirect Method):
 - Incubate cells with the biotinylated primary probe (in this case, the tri-GalNAc-biotin that has been taken up).
 - Wash the cells to remove any unbound probe.
 - Incubate the cells with a fluorescently labeled streptavidin.
 - Wash the cells to remove excess streptavidin.
- Cell Staining (Direct/Premix Method):

- Alternatively, premix the tri-GalNAc-biotin with fluorescently labeled streptavidin before adding to the cells for a one-step staining procedure.
- Flow Cytometry Analysis:
 - Resuspend the cells in flow cytometry buffer.
 - Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the cell population.

Data Presentation

Quantitative data from uptake assays should be summarized in tables to facilitate comparison between different conditions.

Table 1: Cellular Uptake of Fluorescently Labeled Neutravidin (NA-650) in Different Cell Lines.

Cell Line	Treatment	Incubation Time (h)	Relative Fluorescence Units (RFU)
HepG2	500 nM NA-650 alone	6	~1000
HepG2	500 nM NA-650 + 2 μ M tri-GalNAc-biotin	6	~8000
Huh7	500 nM NA-650 alone	6	~1200
Huh7	500 nM NA-650 + 2 μ M tri-GalNAc-biotin	6	~5500
A549	500 nM NA-650 alone	6	~900
A549	500 nM NA-650 + 2 μ M tri-GalNAc-biotin	6	~1000

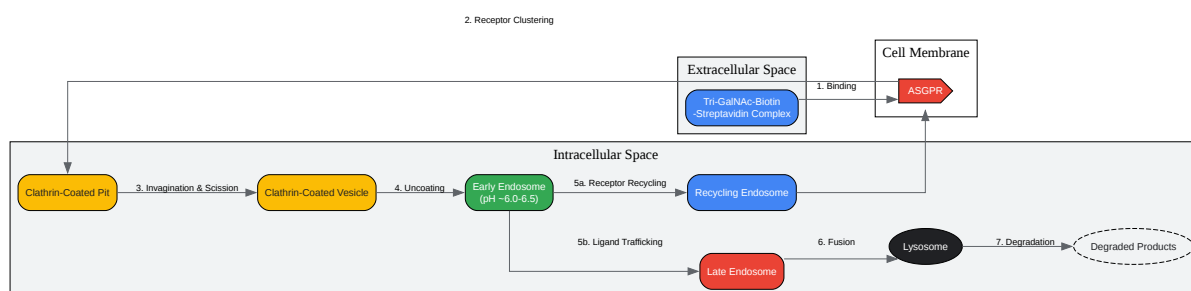
Table 2: Time-Dependent Uptake of Fluorescently Labeled Neutravidin (NA-650) in HepG2 Cells.

Incubation Time (h)	Relative Fluorescence Units (RFU)
0	0
2	~2500
4	~4500
8	~7000
16	~8500
20	~8500

Mandatory Visualizations

ASGPR-Mediated Endocytosis Signaling Pathway

The uptake of tri-GalNAc-biotin conjugates is mediated by the ASGPR through clathrin-mediated endocytosis. The following diagram illustrates the key steps in this pathway.

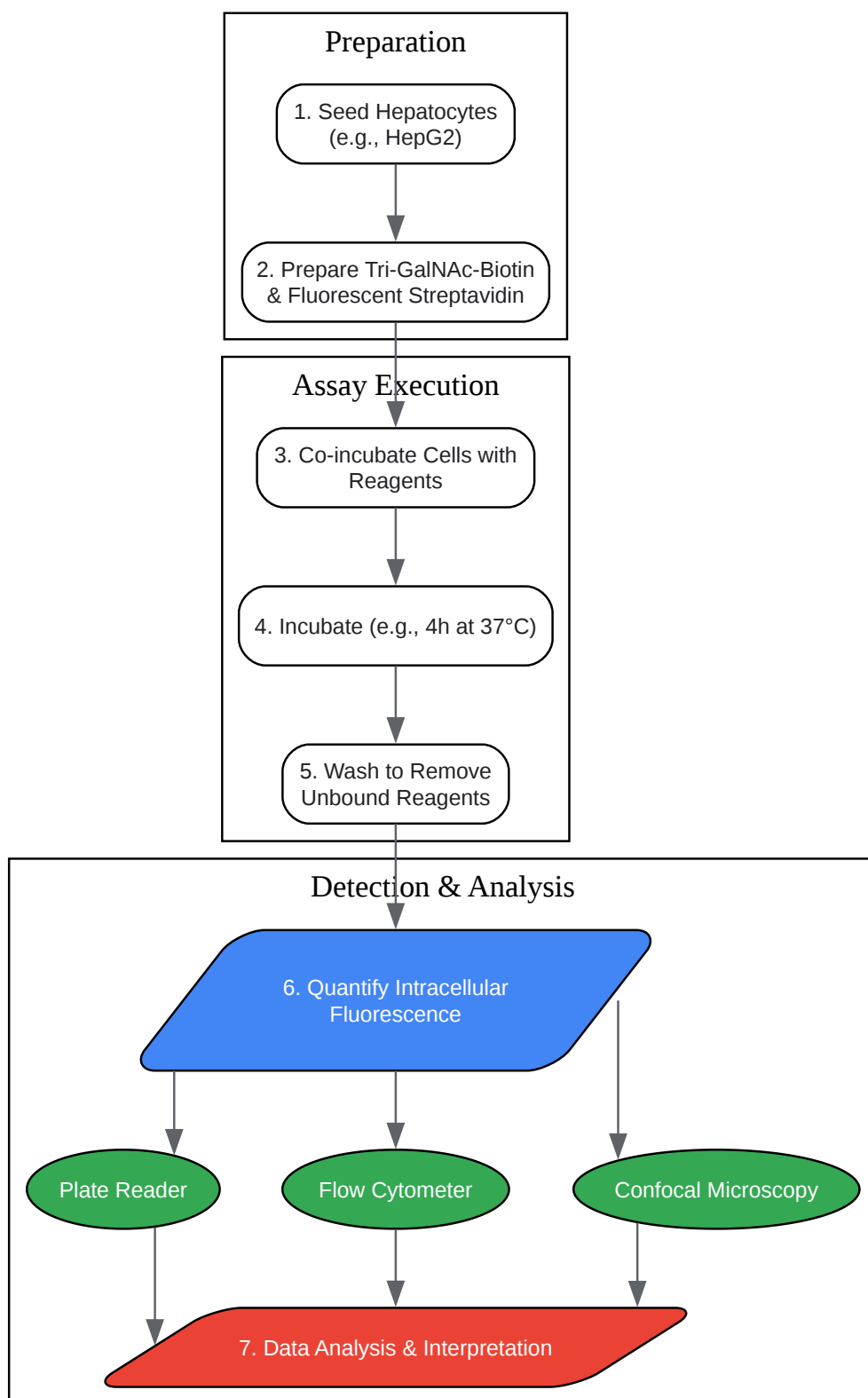


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Caption: ASGPR-mediated endocytosis pathway.

Experimental Workflow for Tri-GalNAc Biotin-Mediated Uptake Assay

The following diagram outlines the general workflow for performing a **tri-GalNAc biotin-**mediated uptake assay.



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Caption: Experimental workflow for uptake assays.

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